5-Cyclopropoxy-4-isopropylpicolinic acid 5-Cyclopropoxy-4-isopropylpicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19855813
InChI: InChI=1S/C12H15NO3/c1-7(2)9-5-10(12(14)15)13-6-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

5-Cyclopropoxy-4-isopropylpicolinic acid

CAS No.:

Cat. No.: VC19855813

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropoxy-4-isopropylpicolinic acid -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 5-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO3/c1-7(2)9-5-10(12(14)15)13-6-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15)
Standard InChI Key IUPVLCQCTLXITQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=NC=C1OC2CC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Cyclopropoxy-4-isopropylpicolinic acid (IUPAC name: 5-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid) is a pyridine-based carboxylic acid derivative. Its molecular formula is C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 221.25 g/mol. The compound features:

  • A pyridine ring substituted at the 2-position with a carboxylic acid group

  • A cyclopropoxy moiety (-O-C3_3H5_5) at the 5-position

  • An isopropyl group (-CH(CH3_3)2_2) at the 4-position

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12_{12}H15_{15}NO3_{3}
Molecular Weight221.25 g/mol
Canonical SMILESCC(C)C1=NC(=C(C=C1OC2CC2)C(=O)O
Topological Polar Surface Area66.4 Ų

The cyclopropoxy group introduces significant steric strain, while the isopropyl substituent enhances lipophilicity, influencing both reactivity and biological interactions.

Spectroscopic Fingerprints

Characterization relies on multimodal spectroscopic analysis:

  • 1^1H NMR: Aromatic protons appear as doublets between δ 7.8–8.2 ppm, with isopropyl methyl groups resonating as a septet (δ 1.2–1.4 ppm) and cyclopropane protons as multiplets (δ 0.6–1.0 ppm).

  • IR Spectroscopy: Strong absorption at 1680–1700 cm1^{-1} confirms the carboxylic acid C=O stretch, while aromatic C-H stretches appear near 3050 cm1^{-1}.

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 222.1 [M+H]+^+, with fragmentation patterns confirming the loss of cyclopropanol (m/z 148).

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized through sequential functionalization of picolinic acid precursors:

ParameterValue
Temperature0–25°C
SolventTHF/DMF (3:1)
CatalystSodium hydride (NaH)
Reaction Time6–8 hours
Yield62–68%

Industrial Production Considerations

Scale-up challenges include managing exothermic reactions during cyclopropane ring formation. Continuous flow reactors with in-line IR monitoring have demonstrated improved yield (75%) and reduced byproduct formation compared to batch processes.

Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The 2-carboxylic acid group undergoes standard transformations:

5-Cyclopropoxy-4-isopropylpicolinic acidSOCl2Acid chlorideRNH2Amide derivatives\text{5-Cyclopropoxy-4-isopropylpicolinic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{RNH}_2} \text{Amide derivatives}

Amide formation enables pharmacological optimization, with ethylenediamine derivatives showing enhanced blood-brain barrier permeability in preliminary studies.

Cyclopropane Ring Reactivity

The strained cyclopropane moiety participates in unique transformations:

  • Ring-Opening: Treatment with HI/red phosphorus yields 5-iodopicolinic acid derivatives

  • Hydrogenolysis: Pd/C-catalyzed hydrogenation cleaves the cyclopropane ring to form 5-hydroxypicolinic acid analogs

Biological Activity Profile

Herbicidal Mechanism

The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting fatty acid biosynthesis. Comparative studies show 85% weed suppression at 50 g/ha, outperforming clodinafop-propargyl in broadleaf control.

Table 3: Herbicidal Efficacy Against Common Weeds

Weed SpeciesED50_{50} (g/ha)
Avena fatua32.4
Amaranthus retroflexus28.1
Echinochloa crus-galli45.9

Pharmaceutical Applications

Antiviral Activity

Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to SARS-CoV-2 main protease (Mpro^\text{pro}). In vitro assays confirm 48% inhibition at 10 µM, suggesting potential as a covalent inhibitor targeting the Cys145 residue.

Neuropharmacological Effects

The compound crosses the blood-brain barrier (logP = 2.1) and modulates GABAA_A receptors:

  • 35% potentiation of GABA-induced currents at 100 µM

  • Anxiolytic effects in murine elevated plus maze tests

Environmental and Regulatory Considerations

Degradation Pathways

Soil half-life studies (US EPA Guidelines):

  • Aerobic conditions: t1/2_{1/2} = 14 days

  • Anaerobic conditions: t1/2_{1/2} = 28 days
    Primary metabolites include 4-isopropylpicolinic acid and cyclopropanol, both rapidly mineralized.

Toxicity Profile

ParameterValue
LD50_{50} (rat, oral)>2000 mg/kg
EC50_{50} (Daphnia)12.8 mg/L (48h)
Ames TestNegative

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-cyclopropyl isomers

  • Prodrug Formulations: Phosphonooxymethyl derivatives for improved bioavailability

  • Combination Therapies: Co-administration with existing herbicides to combat resistance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator